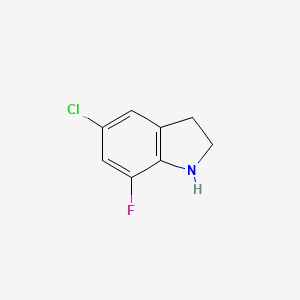
5-Chloro-7-fluoroindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-7-fluoroindoline is a synthetic organic compound characterized by the presence of both chlorine and fluorine atoms attached to an indoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-fluoroindoline typically involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method is advantageous due to its efficiency, shorter reaction times, and high yields. The reaction is catalyzed by copper dipyridine dichloride (CuPy2Cl2) and conducted under microwave irradiation for 9-15 minutes, resulting in yields ranging from 64% to 92% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of microwave-assisted synthesis due to its scalability and eco-friendly nature. This method minimizes chemical waste and reduces production time, making it suitable for large-scale manufacturing .
化学反应分析
Types of Reactions
5-Chloro-7-fluoroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indoline derivatives .
科学研究应用
5-Chloro-7-fluoroindoline has several scientific research applications:
作用机制
The mechanism of action of 5-Chloro-7-fluoroindoline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and selectivity, allowing it to interact with various biological molecules. These interactions can modulate biological pathways, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
5-Fluoroindoline: Similar in structure but lacks the chlorine atom, making it less reactive in certain chemical reactions.
6-Chloroindole: Contains a chlorine atom but lacks fluorine, resulting in different reactivity and applications.
4-Fluoroindole: Similar to 5-Chloro-7-fluoroindoline but with the fluorine atom in a different position, affecting its chemical properties.
Uniqueness
This compound’s uniqueness lies in the combined presence of both chlorine and fluorine atoms on the indoline ring.
属性
分子式 |
C8H7ClFN |
|---|---|
分子量 |
171.60 g/mol |
IUPAC 名称 |
5-chloro-7-fluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7ClFN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2H2 |
InChI 键 |
YWRQERGUSOWBKC-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C1C=C(C=C2F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243395.png)
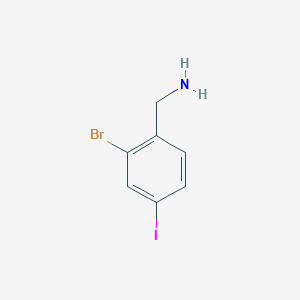
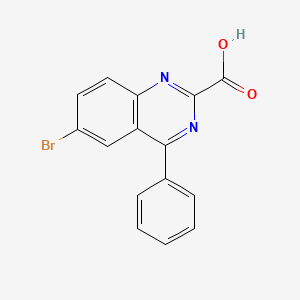
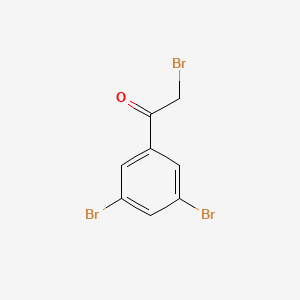
![2-(3-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B15243416.png)
![2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol](/img/structure/B15243420.png)
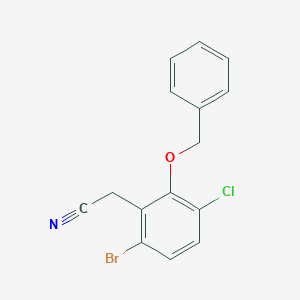
![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol dihydrochloride](/img/structure/B15243428.png)
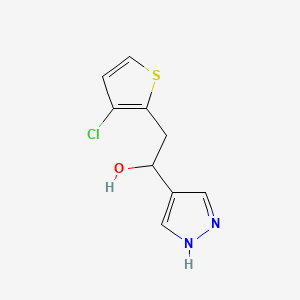
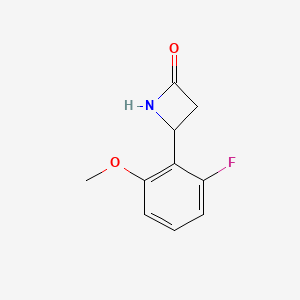
![(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL](/img/structure/B15243451.png)

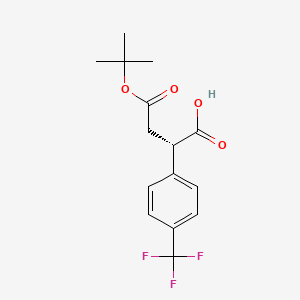
![2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid](/img/structure/B15243468.png)
